molecular formula C11H10O3S B8684476 Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B8684476
M. Wt: 222.26 g/mol
InChI Key: SEVIQYAMZVAPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxybenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

ethyl 5-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6,12H,2H2,1H3

InChI Key

SEVIQYAMZVAPBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-methoxy-1-benzothiophene-2-carboxylate (1.77 g, 7.49 mmol) in methylene chloride (15 mL) was added dropwise 1 M boron tribromide methylene chloride solution (22.5 mL, 22.5 mmol) at −20° C., and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was poured into ice, and the mixture was extracted twice with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and the solution was passed through silica gel. The solvent was evaporated under reduced pressure, and the obtained solid was washed with hexane to give the title compound (1.53 g, yield 92%).
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
boron tribromide methylene chloride
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
92%

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